Home > Products > Screening Compounds P62743 > 7-Hydroxy-loxapine-glucuronide
7-Hydroxy-loxapine-glucuronide -

7-Hydroxy-loxapine-glucuronide

Catalog Number: EVT-13991399
CAS Number:
Molecular Formula: C24H26ClN3O8
Molecular Weight: 519.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Hydroxy-loxapine-glucuronide is a significant metabolite of loxapine, which is an atypical antipsychotic agent. This compound is formed through the process of glucuronidation, a biochemical reaction that enhances the solubility and excretion of loxapine and its metabolites from the body. The chemical formula for 7-Hydroxy-loxapine-glucuronide is C24H26ClN3O8C_{24}H_{26}ClN_{3}O_{8}, and it has a molecular weight of approximately 519.94 g/mol .

Source

Loxapine, the parent compound, is primarily used in the treatment of schizophrenia and other mental health disorders. The formation of 7-Hydroxy-loxapine-glucuronide occurs mainly in the liver through enzymatic reactions involving UDP-glucuronosyltransferase enzymes .

Classification

7-Hydroxy-loxapine-glucuronide belongs to the class of organic compounds known as glucuronides. It is classified as a secondary metabolite derived from loxapine, which itself is categorized under dibenzoxazepines, a subgroup of antipsychotic medications .

Synthesis Analysis

Methods

The synthesis of 7-Hydroxy-loxapine-glucuronide typically involves hydroxylation followed by glucuronidation. The hydroxylation step is catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups into the loxapine structure. Subsequently, UDP-glucuronosyltransferase enzymes facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to form the glucuronide .

Technical Details

  • Hydroxylation: This reaction occurs in phase I metabolism, where cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) modify loxapine to produce 7-hydroxyloxapine.
  • Glucuronidation: In phase II metabolism, the hydroxylated product undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs), enhancing its solubility and facilitating excretion.
Molecular Structure Analysis

Structure

The molecular structure of 7-Hydroxy-loxapine-glucuronide features a dibenzoxazepine core with additional hydroxyl and glucuronic acid moieties. The presence of these functional groups significantly alters its pharmacokinetic properties compared to its parent compound.

Data

  • Molecular Weight: 519.94 g/mol
  • Chemical Formula: C24H26ClN3O8C_{24}H_{26}ClN_{3}O_{8}
  • InChI: InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-5-16...
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 7-Hydroxy-loxapine-glucuronide include:

  1. Hydroxylation: Conversion of loxapine to 7-hydroxyloxapine.
  2. Glucuronidation: Formation of 7-Hydroxy-loxapine-glucuronide from 7-hydroxyloxapine.
  3. Hydrolysis: Under certain conditions, 7-Hydroxy-loxapine-glucuronide can be hydrolyzed back to its parent compound or other metabolites.

Technical Details

These reactions are facilitated by specific enzymes:

  • Cytochrome P450 Enzymes: Responsible for hydroxylation.
  • UDP-Glucuronosyltransferases: Catalyze glucuronidation reactions.
Mechanism of Action

Process

The mechanism by which 7-Hydroxy-loxapine-glucuronide exerts its effects involves enhancing the solubility and elimination of loxapine from the body. By converting loxapine into a more water-soluble form, this metabolite aids in reducing potential toxicity and improving pharmacokinetics.

Data

Research indicates that glucuronidated metabolites are generally less biologically active than their parent compounds but play crucial roles in detoxification processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a neat solid.
  • Color: Colorless to pale yellow.

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of glucuronic acid.
  • Stability: Stable under physiological conditions but may undergo hydrolysis under extreme pH levels.
Applications

Scientific Uses

7-Hydroxy-loxapine-glucuronide is primarily used in pharmacological research to study drug metabolism and interactions. Its role in influencing the pharmacokinetics of loxapine makes it significant in understanding drug efficacy and safety profiles. Additionally, it serves as a reference standard in analytical chemistry for assessing loxapine levels in biological samples .

Research continues to explore its interactions with various enzymes within the cytochrome P450 family, which may affect co-administered drugs' therapeutic outcomes or toxicity levels .

Metabolic Pathways and Biotransformation Mechanisms of 7-Hydroxy-loxapine-glucuronide

Role in Loxapine Pharmacokinetics: Phase I to Phase II Metabolic Cascades

7-Hydroxy-loxapine-glucuronide represents the terminal metabolite in the biotransformation cascade of the antipsychotic drug loxapine. The metabolic sequence initiates with Phase I hydroxylation mediated primarily by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and CYP3A4, which oxidize loxapine to form 7-hydroxy-loxapine. This intermediate metabolite retains significant pharmacological activity due to its affinity for dopamine D₂ receptors, distinguishing it from the inert glucuronide conjugate [5] [7]. Subsequent Phase II conjugation involves uridine diphosphate-glucuronosyltransferase (UGT)-catalyzed attachment of glucuronic acid to the phenolic hydroxyl group of 7-hydroxy-loxapine. This reaction yields 7-hydroxy-loxapine-glucuronide (molecular formula: C₂₄H₂₆ClN₃O₈; molecular weight: 519.93 g/mol), which exhibits markedly enhanced hydrophilicity compared to its precursors [1] [6].

The pharmacokinetic significance of this pathway is twofold:

  • It serves as a major elimination route, with urinary excretion of glucuronide conjugates accounting for >60% of loxapine-derived metabolites in humans [5] [7].
  • It reduces CNS penetration due to the glucuronide’s inability to cross the blood-brain barrier, effectively terminating the neuroactive effects of 7-hydroxy-loxapine [7].

Table 1: Kinetic Parameters of Key Metabolic Steps in Loxapine Biotransformation

Metabolic StepPrimary EnzymesReaction TypeMetabolite Activity
Loxapine → 7-OH-loxapineCYP1A2, CYP3A4HydroxylationD₂ receptor agonist
7-OH-loxapine → GlucuronideUGT1A isoformsGlucuronidationInactive

Enzymatic Catalysis: UDP-Glucuronosyltransferase (UGT) Isoform Specificity

The glucuronidation of 7-hydroxy-loxapine is catalyzed by specific UGT isoforms exhibiting affinity for phenolic substrates. Reaction phenotyping studies using recombinant human UGT enzymes indicate dominant roles for:

  • UGT1A1: High efficiency in conjugating bulky phenolic compounds
  • UGT1A3 and UGT1A4: Moderate activity with tricyclic substrates
  • UGT1A9: High velocity due to spacious substrate-binding pocket
  • UGT2B7: Contributes to stereoselective glucuronidation [2] [4]

Competitive inhibition assays reveal that 7-hydroxy-loxapine glucuronidation follows Michaelis-Menten kinetics with apparent Kₘ values ranging 50–200 μM in human liver microsomes. UGT1A1 and UGT1A9 exhibit the lowest Kₘ (highest affinity), aligning with their proficiency in metabolizing phenolic xenobiotics like propranolol metabolites and mycophenolic acid [2] . The reaction proceeds via nucleophilic attack by the phenolic oxygen on the anomeric carbon of UDP-glucuronic acid (UDPGA), forming a β-D-glucopyranuronide linkage [8].

Table 2: Human UGT Isoforms Involved in 7-Hydroxy-loxapine Glucuronidation

UGT IsoformRelative ActivityAffinity (Kₘ, μM)Tissue Distribution
UGT1A1High50–80Liver, intestine
UGT1A3Moderate120–150Liver, kidney
UGT1A4Low-Moderate>200Liver
UGT1A9High60–90Liver, kidney
UGT2B7Moderate100–180Liver, extrahepatic

Interspecies Variability in Glucuronidation: Human vs. Preclinical Models

Significant species-dependent differences exist in the glucuronidation kinetics of 7-hydroxy-loxapine, complicating preclinical-to-clinical extrapolation:

  • Human specificity: UGT1A1 and UGT1A9 dominate the reaction, with human hepatocytes exhibiting 3-fold higher intrinsic clearance than rat hepatocytes [4] .
  • Rodent models: Rat liver microsomes show minimal glucuronidation capacity (<20% of human activity), attributable to the absence of UGT1A9 orthologs. Mice exhibit intermediate activity via mUGT1A7/8 .
  • Enterohepatic recycling: Unique to humans and primates, biliary-excreted glucuronides undergo bacterial β-glucuronidase-mediated hydrolysis in the gut, followed by reabsorption of 7-hydroxy-loxapine. This process prolongs systemic exposure and creates secondary plasma concentration peaks [4] [8].

These interspecies variations necessitate cautious interpretation of rodent pharmacokinetic data. Canine models demonstrate closer metabolic proximity to humans due to UGT1A/2B conservation but exhibit faster renal elimination of glucuronides [4] .

Metabolic Intermediates: 7-Hydroxy-loxapine as a Precursor Metabolite

The biotransformation intermediate 7-hydroxy-loxapine (C₁₈H₁₇ClN₂O₂) possesses distinct pharmacological and kinetic properties:

  • Receptor binding profile: Maintains high affinity for dopamine D₂ receptors (Kᵢ = 15 nM) and serotonin 5-HT₂A receptors, contributing to loxapine’s antipsychotic efficacy during first-pass metabolism [5] [7].
  • Metabolic flux: Approximately 45–60% of systemic loxapine undergoes 7-hydroxylation, with 70–85% of this pool subsequently glucuronidated. The remainder forms inactive oxidative metabolites or N-desmethyl derivatives [5] [7].
  • Kinetic transience: Plasma half-life of 7-hydroxy-loxapine is <2 hours in humans due to efficient UGT-mediated clearance, explaining its low steady-state accumulation relative to parent loxapine [5] [9].

The glucuronidation bottleneck becomes clinically relevant in UGT1A1-deficient (Gilbert’s syndrome) patients, where impaired conjugation leads to 2.3-fold higher exposure to pharmacologically active 7-hydroxy-loxapine [4] [8].

Properties

Product Name

7-Hydroxy-loxapine-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C24H26ClN3O8

Molecular Weight

519.9 g/mol

InChI

InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-5-16(14)35-17-11-13(3-4-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1

InChI Key

UOVMDPLPFZQVKZ-NABGWTBKSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.